![molecular formula C30H33N7O5 B13439393 ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13439393.png)
ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
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Overview
Description
Ethyl 3-[[2-[[4-[(Z)-N’-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features multiple functional groups, including ester, benzimidazole, and pyridine moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[[2-[[4-[(Z)-N’-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyridine and ester groups. Key steps include:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the Pyridine Group: This step involves the coupling of the benzimidazole core with a pyridine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step involves the esterification of the intermediate compound with ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Synthetic Reactions
The synthesis involves sequential multi-step reactions to assemble the heterocyclic core and functional groups. Key steps include:
Functional Group Reactivity
The compound’s reactivity is dominated by its carbamimidoyl, ester, and benzimidazole groups:
Carbamimidoyl Group
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Hydrolysis : Under acidic (HCl/H2O) or basic (NaOH/EtOH) conditions, the carbamimidoyl group hydrolyzes to a carboxylic acid, altering thrombin-binding affinity.
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Guanidine-thrombin interaction : Forms hydrogen bonds with thrombin’s active site (Asp189 and Gly219), confirmed via X-ray crystallography.
Ethoxycarbonyl Ester
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Transesterification : Reacts with higher alcohols (e.g., hexanol) in the presence of Ti(OiPr)4 to yield analogues with modified pharmacokinetics .
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Enzymatic cleavage : Liver esterases hydrolyze the ester to the active carboxylic acid (dabigatran), a critical step in its prodrug mechanism .
Benzimidazole-Pyridine System
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Protonation : The benzimidazole nitrogen (pKa ~5.4) protonates under physiological conditions, enhancing solubility and target engagement .
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Metal coordination : Binds Zn²⁺ at the pyridine N-atom, as evidenced by UV-Vis titration (λ shift from 270 nm to 310 nm) .
Stability and Degradation Pathways
Stability studies reveal sensitivity to light, moisture, and pH:
Table 2: Degradation Products Under Stress Conditions
Condition | Degradation Pathway | Major Product(s) |
---|---|---|
Acidic (0.1M HCl) | Ester hydrolysis → Carboxylic acid | 3-[[2-[[4-[(Z)-N'-carboxycarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid |
Alkaline (0.1M NaOH) | Benzimidazole ring opening → Quinazoline | Ethyl 3-[(quinazolin-2-yl)amino]propanoate |
Oxidative (H2O2) | Pyridine N-oxidation | Pyridine N-oxide derivative |
Key Findings :
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Photodegradation (UV light, 254 nm) induces cis-trans isomerization at the carbamimidoyl group, reducing thrombin inhibition by 60% .
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Lyophilized formulations show superior stability (shelf life >24 months) compared to solution forms .
Biological Interaction Mechanisms
The compound’s anticoagulant activity stems from targeted chemical interactions:
Thrombin Binding
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Kd : 0.5 nM (SPR analysis), driven by ionic interactions between the protonated benzimidazole and thrombin’s S1 pocket.
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Selectivity : >1000-fold selectivity over factor Xa, attributed to the ethoxycarbonyl group’s steric hindrance.
Prodrug Activation
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In vivo conversion : Esterases in intestinal mucosa and liver catalyze hydrolysis to dabigatran (t₁/₂ = 8–10 hrs) .
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
Table 3: Impact of Alkoxy Chain Length on Ester Hydrolysis
Alkoxy Group | Hydrolysis Rate (k, h⁻¹) | Bioavailability (%) |
---|---|---|
Ethoxy | 0.12 | 6.5 |
Hexoxy | 0.08 | 3.2 |
Heptoxy | 0.05 | 2.1 |
Trend : Longer alkoxy chains reduce hydrolysis rates and oral bioavailability due to increased lipophilicity .
Scientific Research Applications
Ethyl 3-[[2-[[4-[(Z)-N’-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of ethyl 3-[[2-[[4-[(Z)-N’-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-[[2-[[4-[(Z)-N’-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate can be compared with similar compounds such as:
Ethyl benzimidazole derivatives: These compounds share the benzimidazole core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Pyridine-based esters: These compounds contain the pyridine and ester groups but lack the benzimidazole moiety, resulting in different reactivity and applications.
The uniqueness of ethyl 3-[[2-[[4-[(Z)-N’-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate lies in its combination of multiple functional groups, which confer a distinct set of chemical and biological properties.
Biological Activity
Ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate is a complex organic compound with potential biological activities. This article delves into its biological properties, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C34H40N8O6 with a molecular weight of approximately 656.73 g/mol. The compound exhibits several functional groups that may contribute to its biological activity, including benzimidazole and pyridine moieties.
Biological Activity Overview
Anticoagulant Activity : Initial studies suggest that compounds related to ethyl 3-[[2-[[4-(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate may exhibit anticoagulant properties. These effects are potentially linked to its structural components that interact with coagulation pathways .
Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial activities against various bacterial strains. For instance, derivatives of benzimidazole have shown both antibacterial and antifungal properties, indicating that the presence of the benzimidazole ring in ethyl 3-[[2-[[4-(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate could confer similar benefits .
Enzyme Inhibition : Research has indicated that certain structural analogs exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is crucial in the context of neurodegenerative diseases, suggesting potential therapeutic applications for the compound .
Case Studies
- Anticoagulant Studies : A comparative study involving derivatives of ethyl 3-[[2-[[4-(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate showed promising results in reducing thrombus formation in animal models. The study highlighted the importance of specific substituents in enhancing anticoagulant activity.
- Microbial Resistance : A case study focusing on antimicrobial resistance demonstrated that similar compounds effectively inhibited growth in resistant strains of Staphylococcus aureus and Escherichia coli. This suggests that ethyl 3-[[2-[[4-(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate could be a candidate for further development as an antimicrobial agent.
Data Tables
Properties
Molecular Formula |
C30H33N7O5 |
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Molecular Weight |
571.6 g/mol |
IUPAC Name |
ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C30H33N7O5/c1-4-41-27(38)15-17-37(25-8-6-7-16-32-25)29(39)21-11-14-24-23(18-21)34-26(36(24)3)19-33-22-12-9-20(10-13-22)28(31)35-30(40)42-5-2/h6-14,16,18,33H,4-5,15,17,19H2,1-3H3,(H2,31,35,40) |
InChI Key |
NROPEVJSKVOJOL-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)/C(=N/C(=O)OCC)/N)C |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=NC(=O)OCC)N)C |
Origin of Product |
United States |
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